molecular formula C12H8Cl2N2O B4726655 3,5-dichloro-N-4-pyridinylbenzamide

3,5-dichloro-N-4-pyridinylbenzamide

Cat. No. B4726655
M. Wt: 267.11 g/mol
InChI Key: GILWNLSJWOWJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-4-pyridinylbenzamide, commonly known as DCPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCPPB is a potent and selective inhibitor of the TRPC6 ion channel, which plays a crucial role in various physiological and pathological processes.

Mechanism of Action

DCPPB exerts its effects by selectively inhibiting the activity of TRPC6 channels, which are involved in the regulation of calcium ions in cells. TRPC6 channels are activated by various stimuli, including mechanical stress, growth factors, and hormones. The activation of TRPC6 channels leads to an influx of calcium ions into cells, which triggers various physiological processes. DCPPB binds to the pore-forming region of TRPC6 channels, thereby preventing the influx of calcium ions into cells.
Biochemical and Physiological Effects
DCPPB has been shown to have various biochemical and physiological effects. One of the major effects is the inhibition of TRPC6 channels, which leads to a reduction in the influx of calcium ions into cells. This, in turn, leads to a reduction in the activity of various physiological processes, including cell proliferation, migration, and contraction. DCPPB has also been shown to have anti-inflammatory effects, which may be attributed to the inhibition of TRPC6 channels.

Advantages and Limitations for Lab Experiments

DCPPB has several advantages for lab experiments, including its high potency and selectivity for TRPC6 channels. This makes it an ideal tool for studying the role of TRPC6 channels in various physiological processes. However, DCPPB also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DCPPB. One of the major areas of research is the development of more potent and selective inhibitors of TRPC6 channels. This would enable researchers to study the role of TRPC6 channels in greater detail and develop new therapeutic strategies for various diseases. Another future direction is the investigation of the role of TRPC6 channels in various physiological processes, including cell migration, proliferation, and contraction. This would provide new insights into the mechanisms underlying these processes and could lead to the development of new treatments for various diseases. Finally, the development of new methods for the delivery of DCPPB to cells and tissues could enhance its therapeutic potential and enable its use in clinical settings.

Scientific Research Applications

DCPPB has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the role of TRPC6 ion channels in the pathogenesis of various diseases, including hypertension, chronic kidney disease, and heart failure. DCPPB has been shown to inhibit the activity of TRPC6 channels, thereby reducing the risk of these diseases.

properties

IUPAC Name

3,5-dichloro-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-5-8(6-10(14)7-9)12(17)16-11-1-3-15-4-2-11/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILWNLSJWOWJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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